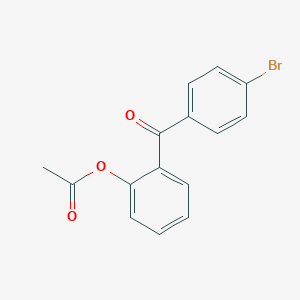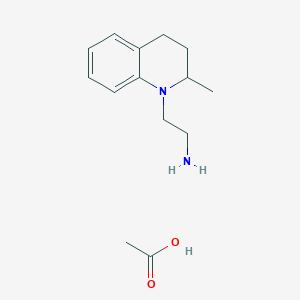
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate in lab experiments is its high purity and stability. It can be easily synthesized under mild conditions and has a long shelf life. However, one of the limitations is its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for research on 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate. One area of interest is its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies are needed to investigate its potential as a chemotherapeutic agent for various types of cancer. Further research is also needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate involves the reaction of 2-methyl-3,4-dihydroquinoline with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields a white crystalline solid with a high purity.
Applications De Recherche Scientifique
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of immune cells, thereby reducing inflammation.
Another area of research is its anti-cancer properties. Studies have shown that 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate can induce apoptosis (cell death) in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propriétés
Numéro CAS |
102259-71-2 |
|---|---|
Nom du produit |
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate |
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
acetic acid;2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine |
InChI |
InChI=1S/C12H18N2.C2H4O2/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;1-2(3)4/h2-5,10H,6-9,13H2,1H3;1H3,(H,3,4) |
Clé InChI |
RVUZYQTZWOCHAE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=CC=CC=C2N1CCN.CC(=O)O |
SMILES canonique |
CC1CCC2=CC=CC=C2N1CCN.CC(=O)O |
Synonymes |
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



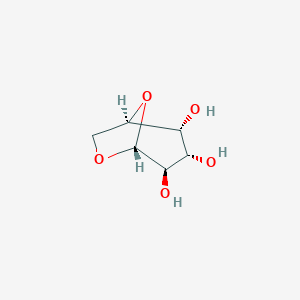
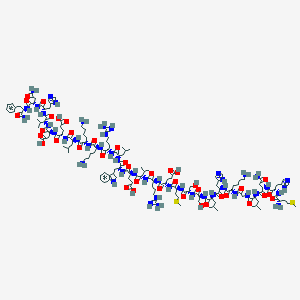
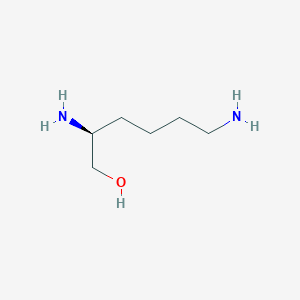
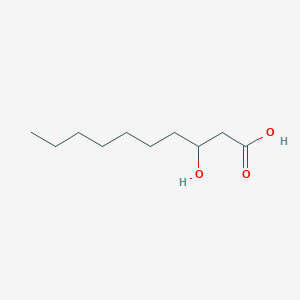
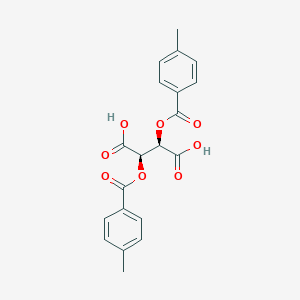
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
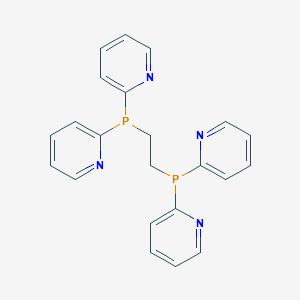
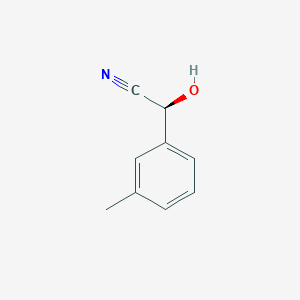
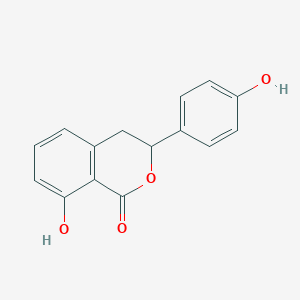
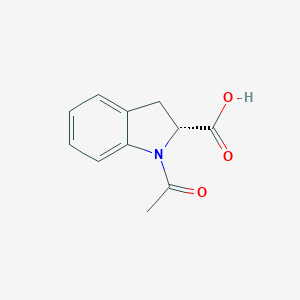
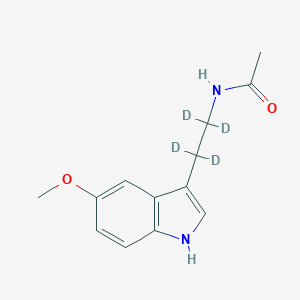
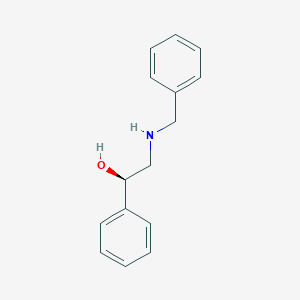
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
